molecular formula C7H8O2S B8682320 5-Methoxy-2-mercaptophenol

5-Methoxy-2-mercaptophenol

Cat. No.: B8682320
M. Wt: 156.20 g/mol
InChI Key: PTKWENDYGQZVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-mercaptophenol is an organic compound with the molecular formula C7H8O2S It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-mercaptophenol typically involves the introduction of the methoxy and mercapto groups onto the phenol ring. One common method is the methylation of catechol (1,2-dihydroxybenzene) followed by thiolation. The methylation can be achieved using dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-mercaptophenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiophenols.

    Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, thiophenols, and various substituted phenols .

Scientific Research Applications

5-Methoxy-2-mercaptophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-mercaptophenol involves its ability to interact with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar structure but lacks the mercapto group.

    4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in a different position.

    2-Mercaptophenol: Similar structure but lacks the methoxy group.

Uniqueness: 5-Methoxy-2-mercaptophenol is unique due to the presence of both the methoxy and mercapto groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

5-methoxy-2-sulfanylphenol

InChI

InChI=1S/C7H8O2S/c1-9-5-2-3-7(10)6(8)4-5/h2-4,8,10H,1H3

InChI Key

PTKWENDYGQZVBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.50 g (24.8 mmol) 6-methoxy-1,3-benzoxathiol-2-one was suspended in 56 mL methanol and mixed with 4.40 g (66.4 mmol) 85% potassium hydroxide, which had previously been dissolved in 11 mL methanol and 17 mL water. The suspension dissolved, forming a yellow color and was stirred for approximately 10 minutes (TLC control). After the end of the reaction the reaction mixture was cautiously acidified to a pH of 1 using 1N aqueous hydrochloric acid, the methanol was removed under a reduced pressure and the residue was extracted twice with ethyl acetate. The organic phases were combined and each was washed twice with water, saturated sodium chloride solution and again with water. After drying with sodium sulfate and removing the solvent under a reduced pressure, 3.55 g (92%) 5-methoxy-2-mercaptophenol was obtained as a light-yellowish fluid. The raw product (GCMS 100%, M=156) was used further without further purification.
Name
6-methoxy-1,3-benzoxathiol-2-one
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
56 mL
Type
solvent
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five
Name
Quantity
17 mL
Type
solvent
Reaction Step Six

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